molecular formula C12H16N2O B1384872 5-(1H-Benzimidazol-2-yl)pentan-1-ol CAS No. 2403-70-5

5-(1H-Benzimidazol-2-yl)pentan-1-ol

Cat. No. B1384872
CAS RN: 2403-70-5
M. Wt: 204.27 g/mol
InChI Key: ULKVSOFQHHEPOA-UHFFFAOYSA-N
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Description

“5-(1H-Benzimidazol-2-yl)pentan-1-ol” is a chemical compound with the CAS Number: 2403-70-5 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 5-(1H-benzimidazol-2-yl)-1-pentanol .


Molecular Structure Analysis

The InChI code for “5-(1H-Benzimidazol-2-yl)pentan-1-ol” is 1S/C12H16N2O/c15-9-5-1-2-8-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7,15H,1-2,5,8-9H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Agricultural Fungicides

Benzimidazole derivatives are known for their use as agricultural fungicides. They are convenient to use, exhibit minimal toxicity or side effects on crops, and have a low environmental impact, making them favorable for protecting crops against fungal diseases .

Antibacterial Agents

Some benzimidazole compounds have shown potent antibacterial activity. For instance, they have been reported to be effective against resistant organisms, including methicillin and vancomycin-resistant S. aureus, with a range of minimum inhibitory concentrations (MIC) .

Medical Chemistry

In medical chemistry, heterocyclic compounds like benzimidazoles play a significant role. They are found in biomolecules such as vitamins and enzymes and have been active against various bacterial diseases .

Scientific Research Supplies

Benzimidazole derivatives are available for scientific research purposes, indicating their importance in various research applications .

Biological and Clinical Studies

Molecules with benzimidazole motifs have shown promising applications in biological and clinical studies due to their structural characteristics .

Metal–Organic Frameworks (MOFs)

The structural versatility and controlled porosity of MOFs make them of growing interest in both industrial and scientific fields. Benzimidazole derivatives can be used in the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis .

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-9-5-1-2-8-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7,15H,1-2,5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKVSOFQHHEPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650756
Record name 5-(1H-Benzimidazol-2-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Benzimidazol-2-yl)pentan-1-ol

CAS RN

2403-70-5
Record name 5-(1H-Benzimidazol-2-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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